Secasterol

描述

Contextualization of Brassinosteroids as Plant Steroidal Hormones

Brassinosteroids (BRs) constitute the sixth recognized class of plant hormones. frontiersin.orgbyjus.com These polyhydroxylated steroids play a pivotal role in regulating a wide array of developmental processes, including cell division, elongation, differentiation, vascular development, and responses to environmental stresses. byjus.comfrontiersin.orgnih.govwikipedia.org Structurally, BRs bear similarities to animal steroid hormones such as androgens, estrogens, and corticosteroids. frontiersin.orgnih.gov Over 70 naturally occurring BR compounds have been identified across the plant kingdom, found in various plant organs. frontiersin.orgbyjus.comwikipedia.org

Historical Perspective of Secasterol Discovery and Characterization

The concept of Δ²-steroids potentially acting as intermediates in brassinosteroid biosynthesis was proposed as early as 1981. beilstein-journals.org However, it was not until 2003 that a corresponding compound, named this compound, was actually discovered in seedlings of Secale cereale (rye). beilstein-journals.orgresearchgate.net This discovery provided empirical support for the proposed biosynthetic routes involving such intermediates. Further characterization studies, including synthesis of this compound and related compounds, have helped to elucidate its position within these pathways. researchgate.netnih.gov Deuterium-labeled this compound, when administered to rye seedlings, was incorporated into other brassinosteroid-related compounds, providing evidence for its role as a biosynthetic intermediate. researchgate.netrsc.org

Structural Relationship of this compound to Key Brassinosteroids and Steroids

This compound is a C28 steroid. nih.govnih.gov Brassinosteroids are broadly classified based on their carbon number, including C27, C28, and C29 types, with C28 BRs like castasterone (B119632) (CS) and brassinolide (B613842) (BL) being the most abundant and widely distributed. frontiersin.orgfrontiersin.org The basic structure of C28 BRs is a 5α-ergostane skeleton. frontiersin.org this compound possesses a Δ²-bond in its A-ring. researchgate.netnih.gov This structural feature, along with its oxygenation pattern, distinguishes it from the fully saturated A-rings found in many downstream brassinosteroids like castasterone and brassinolide, which typically have vicinal diols (hydroxyl groups) at the C-2 and C-3 positions. nih.govbeilstein-journals.org The presence of the Δ²-bond in this compound suggests it precedes hydroxylation and epoxidation steps in the A-ring modification during brassinosteroid biosynthesis.

Overview of this compound's Significance in Plant Biology and Steroid Metabolism Research

This compound's significance lies primarily in its role as a demonstrated intermediate in the complex biosynthetic pathways leading to active brassinosteroids. researchgate.netresearchgate.netnih.govrsc.org Its identification provided crucial evidence for specific branches within the brassinosteroid metabolic grid. beilstein-journals.orgresearchgate.net Understanding the enzymes and reactions involved in the conversion of this compound to other brassinosteroids contributes to a complete picture of steroid metabolism in plants. This knowledge is vital for potentially manipulating brassinosteroid levels in plants, which could have implications for agricultural applications, such as enhancing crop growth and stress tolerance. nih.gov Research into this compound and similar intermediates helps to unravel the intricate regulatory mechanisms governing plant steroid biosynthesis and homeostasis. frontiersin.org

Detailed Research Findings Related to this compound's Biosynthetic Role:

Studies using labeled precursors, such as deuterium-labeled this compound, have provided direct evidence for its position in the biosynthetic pathway. When supplied to rye seedlings, deuterium (B1214612) from this compound was incorporated into secasterone (B1251818) and 2,3-diepisecasterone. researchgate.netrsc.org This indicates a metabolic flow through this compound to 2,3-epoxybrassinosteroids. researchgate.netrsc.org Further conversions of labeled secasterone into castasterone and 2-epicastasterone have also been observed, supporting a sub-pathway from intermediates like typhasterol (B1251266) and teasterone (B1253636) via 2,3-epoxybrassinosteroids to castasterone. rsc.org

This research highlights that this compound is not an end-product but rather a transitional molecule in the synthesis of more biologically active brassinosteroids.

Data Table: Examples of Brassinosteroid Biosynthetic Intermediates and Related Compounds

| Compound Name | Structural Feature(s) | Role in Biosynthesis |

| Campesterol | Plant sterol precursor | Starting point for C28 BRs |

| Campestanol | Reduced B-ring, saturated side chain | Intermediate in C28 BR synthesis |

| Teasterone | 3-keto, 22,23-diol | Intermediate |

| Typhasterol | 2-deoxy-3-dehydro, 22,23-diol | Intermediate |

| Castasterone | 6-keto, 2α,3α-diol, 22R,23R-diol | Immediate precursor to BL |

| Brassinolide | 6-oxa-7-keto lactone, 2α,3α-diol, 22R,23R-diol | Most biologically active BR |

| This compound | Δ²-bond, 22R,23R-diol, 6-keto | Intermediate via Δ² pathway |

| Secasterone | 2,3-epoxy, 6-keto, 22R,23R-diol | Intermediate downstream of this compound |

| 2,3-Diepisecasterone | 2,3-epoxy, 6-keto, 22R,23R-diol (epimer) | Intermediate downstream of this compound |

Note: This table focuses on selected compounds to illustrate the context of this compound and is not exhaustive of all brassinosteroid intermediates.

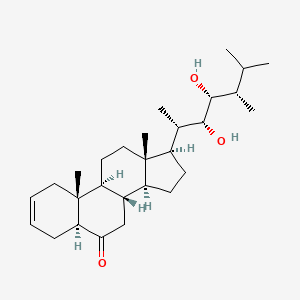

Structure

2D Structure

3D Structure

属性

分子式 |

C28H46O3 |

|---|---|

分子量 |

430.7 g/mol |

IUPAC 名称 |

(5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,4,5,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H46O3/c1-16(2)17(3)25(30)26(31)18(4)20-10-11-21-19-15-24(29)23-9-7-8-13-27(23,5)22(19)12-14-28(20,21)6/h7-8,16-23,25-26,30-31H,9-15H2,1-6H3/t17-,18-,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1 |

InChI 键 |

MJVCJGGOYKSADY-CYBZVILGSA-N |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC=CC4)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |

规范 SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC=CC4)C)C)O)O |

同义词 |

(22R,23R,24S)-22,23-dihydroxy-24-methyl-5alpha-cholest-2-en-6-one secasterol |

产品来源 |

United States |

Natural Occurrence and Isolation of Secasterol

Identification in Plant Species

Secasterol's natural presence has been noted in specific plant organisms, contributing to the understanding of its biological context.

This compound has been reported to occur in seedlings of Secale cereale, commonly known as rye beilstein-journals.orgscispace.com. Secale cereale is an annual or biennial grass widely cultivated for its grain oregonflora.orgox.ac.uk. The identification of this compound in this species highlights rye seedlings as a natural source of this compound beilstein-journals.orgscispace.com.

Information regarding the reported presence of this compound specifically in Lychnis viscaria was not found in the consulted literature. Lychnis viscaria, also known as sticky catchfly or clammy campion, is a perennial plant recognized for its sticky stems and bright flowers phoenixperennials.comshootgardening.comjparkers.co.uk. While brassinosteroids are broadly distributed across the plant kingdom scielo.brgoogle.comnih.gov, the occurrence of this compound in this particular species is not detailed in the available search results.

Methodologies for Natural Product Isolation

The isolation of brassinosteroids, including this compound, from plant tissues requires specialized techniques due to their low concentrations.

The initial step in obtaining brassinosteroids from plant material typically involves extraction using organic solvents. Standard procedures often utilize methanol (B129727) or a mixture of methanol and ethyl acetate (B1210297) scielo.br. This is frequently followed by partitioning steps, such as liquid-liquid partitioning between water/chloroform and 80% methanol/n-hexane, to selectively enrich the brassinosteroid-containing fractions scielo.br. Other extraction methods employed in the isolation of bioactive compounds from plants, which can be applied to brassinosteroids, include ultrasonic extraction and conventional solid-liquid extraction nih.gov. More advanced techniques like magnetic solid-phase extraction (MSPE) have also been developed for efficient extraction and cleanup of brassinosteroids from complex plant matrices oup.com.

Biosynthetic Pathways and Metabolic Intermediacy of Secasterol

Position of Secasterol in Brassinosteroid Biosynthesis

This compound's location in the brassinosteroid biosynthetic network is defined by the compounds from which it is formed and the compounds it is converted into.

This compound functions as a biosynthetic intermediate in the brassinosteroid pathway. nih.govjkchemical.comwikidata.orgnlk.cznih.govnih.gov Its presence and transformation have been observed in studies investigating the steps leading to more biologically active brassinosteroids.

Experimental evidence indicates that Teasterone (B1253636) and Typhasterol (B1251266) serve as precursors to this compound. nih.govjkchemical.comnlk.cznih.govnih.gov Feeding experiments conducted with deuterated forms of Teasterone and Typhasterol administered to rye seedlings demonstrated their incorporation into this compound. nih.govjkchemical.comnlk.cznih.govnih.gov This conversion highlights a specific route in the biosynthetic sequence where these compounds are transformed into this compound.

This compound is further metabolized into 2,3-epoxybrassinosteroids. nih.govjkchemical.comwikidata.orgnlk.cznih.gov Notably, it has been shown to be converted into Secasterone (B1251818) and 2,3-Diepisecasterone in seedlings of Secale cereale. nih.govjkchemical.comnlk.cznih.gov Feeding experiments using deuterated this compound have confirmed a high rate of conversion of this compound to these 2,3-epoxybrassinosteroids. jkchemical.com

Enzymology of this compound Biosynthesis

The transformations involving this compound in the brassinosteroid pathway are mediated by enzymes. While the specific enzymes directly catalyzing the conversion of Teasterone and Typhasterol to this compound, and this compound to 2,3-epoxybrassinosteroids are not extensively characterized in the provided information, the broader context of brassinosteroid biosynthesis involves several types of enzymatic reactions.

Proposed Enzyme Activities in this compound Formation and Conversion

The formation and conversion of this compound within brassinosteroid biosynthesis are catalyzed by specific enzymes, primarily cytochrome P450 monooxygenases and reductases, which facilitate hydroxylation, oxidation, and epoxidation reactions. nih.govacs.org While specific enzymes directly responsible for the synthesis of this compound from its precursors or its conversion to downstream products are not explicitly detailed in all sources, the general classes of enzymes involved in brassinosteroid metabolism provide insight. For instance, C-22 and C-23 hydroxylation, C-6 oxidation, and C-3 oxidation are known enzymatic steps in brassinosteroid pathways. nih.govacs.org Studies involving feeding experiments with labeled precursors have indicated a biosynthetic route where teasterone or typhasterol are converted to this compound, which is then transformed into secasterone and 2,3-diepisecasterone. researchgate.netnih.govrsc.orgscispace.com This suggests the involvement of enzymes capable of catalyzing the necessary structural modifications, such as epoxidation of the Δ² double bond in the A-ring of this compound to form the epoxy group in secasterone and 2,3-diepisecasterone.

Methodological Approaches for Biosynthetic Elucidation

Elucidating the biosynthetic pathways involving this compound and other brassinosteroids has relied on a combination of experimental approaches.

Isotopic Labeling and Feeding Experiments in Plant Systems

Isotopic labeling and feeding experiments have been instrumental in tracing the metabolic fate of potential brassinosteroid precursors and intermediates in plants. rsc.orgnih.govrsc.orgresearchgate.netoup.comnih.gov By introducing compounds labeled with stable isotopes, researchers can follow their incorporation into downstream metabolites, thereby mapping out biosynthetic routes. rsc.orgnih.govrsc.orgresearchgate.netoup.comnih.govresearchgate.netbeilstein-journals.orgsilantes.com

Deuterium (B1214612) Labeling Studies

Deuterium (²H) labeling is a widely used technique in brassinosteroid biosynthetic studies. rsc.orgscielo.brnih.govrsc.orgresearchgate.netoup.comnih.govresearchgate.net Deuterium-labeled intermediates, including this compound, teasterone, and typhasterol, have been fed to plant seedlings, such as rye (Secale cereale), to observe their conversion into other brassinosteroids. researchgate.netnih.govrsc.orgscispace.com For example, administering deuterated this compound, teasterone, and typhasterol to rye seedlings resulted in the incorporation of the label into secasterone and 2,3-diepisecasterone, providing evidence for the biosynthetic sequence from teasterone/typhasterol to this compound and subsequently to 2,3-epoxybrassinosteroids. researchgate.netnih.govrsc.orgscispace.com These studies, often coupled with techniques like gas chromatography-mass spectrometry (GC-MS), allow for the identification and quantification of labeled metabolites. oup.commpg.de

Here is a conceptual representation of data that might be obtained from deuterium labeling studies, illustrating the incorporation of a labeled precursor into this compound and downstream products:

| Administered Deuterium-Labeled Compound | Plant System | Detected Deuterium-Labeled Metabolites | Indicated Biosynthetic Step(s) |

| Teasterone/Typhasterol | Secale cereale | This compound, Secasterone, 2,3-Diepisecasterone | Teasterone/Typhasterol → this compound → Epoxy BRs |

| This compound | Secale cereale | Secasterone, 2,3-Diepisecasterone | This compound → Epoxy BRs |

In Vitro Enzymatic Assays

In vitro enzymatic assays provide a direct method to confirm the catalytic activity of proposed brassinosteroid biosynthetic enzymes and to define their substrate specificity. nih.govacs.orgmdpi.comresearchgate.net By expressing and purifying enzymes suspected to be involved in the pathway, researchers can incubate them with potential substrates, including this compound or its precursors, and analyze the reaction products. nih.govacs.orgmdpi.comresearchgate.net This approach has been used to characterize enzymes like cytochrome P450s involved in hydroxylation and oxidation steps in brassinosteroid biosynthesis. nih.govacs.orgmpg.de Although specific in vitro assays focusing solely on this compound are not extensively detailed in the provided snippets, the methodology is fundamental to confirming the proposed enzymatic steps derived from labeling and mutant studies. nih.govacs.orgmdpi.comresearchgate.net For instance, in vitro conversion experiments with enzyme preparations from Brachypodium distachyon have been used to establish biosynthetic sequences for other brassinosteroids. acs.org Similarly, in vitro assays with heterologously expressed enzymes like CYP90C1 and CYP90D1 have confirmed their role in C-23 hydroxylation of brassinosteroid intermediates. nih.govmpg.de

Chemical Synthesis and Analog Derivatization of Secasterol

Total Synthesis Strategies for Secasterol

The total synthesis of this compound and related compounds often involves convergent approaches, allowing for the modular construction of the molecule from distinct fragments, such as the steroid core and the side chain.

Convergent Synthesis Approaches

Convergent synthesis is a key strategy in the preparation of biosynthetic precursors of brassinosteroids, including this compound and 24-epithis compound, which feature a Δ²-bond in the A-ring. thegoodscentscompany.comnih.govnih.govfishersci.no This approach allows for the synthesis of different parts of the molecule separately before coupling them, offering flexibility and efficiency in constructing complex steroidal frameworks.

Key Methodologies in A-Ring Construction (e.g., Δ²-bond formation)

The construction of the A-ring with the characteristic Δ²-bond in this compound can be achieved through specific methodologies. One approach involves the isomerization of 6-oxo-α,5-cyclo-α-steroids to 6-oxo-Δ⁵-α-steroids, typically by refluxing with pyridinium (B92312) bromide in dimethylacetamide. wikipedia.org This method facilitates the introduction of the desired unsaturation in the A-ring. Additionally, strategies for preparing A-ring fragments with Δ²-functionalities can originate from 2α,3α-diols found in other brassinosteroids like epibrassinolide (B600385) or epicastasterone. wikipedia.orgwikipedia.org These diols can be transformed through a series of steps to yield the desired A-ring structure.

Side Chain Construction Methodologies (e.g., Julia Olefination, Sharpless Asymmetric Dihydroxylation)

The precise construction of the stereochemistry-rich side chain of this compound and its analogs is crucial. Key methodologies employed include the Julia olefination of a steroid 22-aldehyde, followed by the Sharpless asymmetric dihydroxylation of the resulting intermediate Δ²²-olefin. thegoodscentscompany.comnih.govnih.govfishersci.nowikipedia.org This sequence is a central part of the convergent synthesis strategies for compounds like this compound and 24-epithis compound. Asymmetric dihydroxylation is particularly important for introducing the (22R,23R)-diol functionality with high stereocontrol. wikidata.org Modified Julia olefination protocols have also been utilized in the synthesis of brassinosteroids containing a hydroxyl group in the side chain. wikidata.org

Stereocontrolled Synthesis Techniques (e.g., Sₙ2′ displacements, Kulinkovich reaction)

Achieving the correct stereochemistry at various centers within the this compound structure requires specific stereocontrolled synthesis techniques. Stereoselective Sₙ2′ displacements have been found to be highly effective for establishing acyclic stereocontrol, particularly at the C-24 position of the steroidal side chain. This can be achieved by treating allylic mesyloxy sulfinyl steroids with cyanocuprates. thegoodscentscompany.comfishersci.no The Kulinkovich reaction, involving the reaction of 17-vinyl steroids with esters, represents another key transformation utilized in the synthesis of 21,22-cyclosteroids, which can serve as intermediates for steroidal Δ²-6-ketones, relevant to the this compound structure. thegoodscentscompany.comfishersci.no

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is undertaken to explore the structural requirements for biological activity and to develop compounds with potentially altered properties.

Structurally Related Δ²-6-keto-22,23-diols

The synthesis of this compound and its 24-epimer, 24-epithis compound, which are biosynthetic precursors of brassinosteroids featuring a Δ²-bond in ring A, has been achieved through convergent synthesis. researchgate.netnih.gov A key step in constructing the side chain of these compounds involves Julia olefination of a steroid 22-aldehyde, followed by asymmetric Sharpless dihydroxylation of the resulting Δ²²-olefin. researchgate.netnih.gov

Structurally related Δ²-6-keto-22,23-diols are of interest due to their relationship with brassinosteroid biosynthesis and potential biological activities. While this compound itself contains the Δ²-6-keto-22,23-diol motif, other compounds with similar structural features have been synthesized and evaluated. For instance, a series of steroidal Δ²-6-ketones with functional groups at C-21 - C-23 have been synthesized. researchgate.net These compounds, like this compound and 24-epithis compound, represent variations on the core structure that allow for investigation into how modifications in the ring A and the side chain influence biological activity. beilstein-journals.orgresearchgate.net

The synthesis of brassinosteroid analogues with a 24-nor side chain and oxygenated function at C-22(S) and C-23, containing a 5β-cholanic acid skeleton and an 11-oxo functional group in the C ring, has also been reported. longdom.org Although these differ in the ring fusion and the presence of an 11-oxo group, they highlight synthetic strategies for introducing diol functionalities in the side chain, a common feature with this compound's 22,23-diol. The most direct synthetic route to BR analogs with short side alkyl chains bearing a vicinal diol function is the dihydroxylation of terminal olefins. mdpi.com Sharpless dihydroxylation is a method used for this purpose, although it can lead to mixtures of epimers depending on the substrate. nih.govmdpi.com

Isosteres and Bioisosteres of this compound

Isosteres and bioisosteres are chemical groups or molecules that possess similar physical or chemical properties to another compound and produce broadly similar biological effects. youtube.comscripps.edu The concept of isosterism involves interchanging groups of similar size (classical isosteres), while bioisosterism often focuses on preserving similar charges and hydrogen bonding activity (non-classical isosteres or bioisosteres) to maintain or improve biological activity or pharmacokinetic properties. youtube.comscripps.edu

In the context of this compound and brassinosteroids, the exploration of isosteres and bioisosteres would involve modifying the this compound structure by replacing specific atoms or functional groups with others that are sterically and electronically similar, with the aim of altering properties like metabolic stability, solubility, or binding affinity to receptors, while ideally retaining the desired biological activity. While specific examples of isosteres or bioisosteres of this compound were not extensively detailed in the search results, the general principles of bioisosterism are widely applied in medicinal chemistry and the design of brassinosteroid analogs. scripps.edunih.govekb.eg

The synthesis of nonsteroidal mimetics of brassinolide (B613842), a related brassinosteroid, exemplifies the application of design principles aimed at mimicking the key functional groups of the natural product with different chemical scaffolds. scielo.brscholaris.ca This approach, while not strictly isosterism, shares the goal of creating molecules with similar biological effects through structural modification. The design of such mimetics often involves considering the spatial arrangement and electronic properties of critical functional groups, such as the vicinal diols and the lactone or ketone in the B ring, which are also relevant to the structure of this compound. scielo.brscholaris.camdpi.com

Design Principles for Brassinosteroid Analog Synthesis

The design principles for synthesizing brassinosteroid analogs, applicable to this compound derivatives, are guided by structure-activity relationship (SAR) studies which aim to identify the structural features crucial for biological activity. researchgate.netresearchgate.netlongdom.orgmdpi.comresearchgate.net Key structural characteristics of natural brassinosteroids, which inform analog design, include the oxygenation pattern in ring A (often 2α,3α-diol), the B-ring structure (typically a 6-ketone or 7-oxalactone), the A/B ring fusion (usually 5α), and the presence and configuration of hydroxyl groups in the side chain (commonly 22R,23R-diol) and alkyl substituents at C-24. mdpi.comscielo.brmdpi.comresearchgate.net

Synthesis efforts often focus on introducing or modifying these functional groups with controlled stereochemistry. For example, the stereochemistry of the vicinal diol at C-22 and C-23 is considered essential for optimal bioactivity in many brassinosteroids. mdpi.commdpi.com Synthetic routes are designed to achieve the desired configuration at these chiral centers, often employing methods like asymmetric dihydroxylation. nih.govmdpi.com

Variations in the A and B rings, as well as the side chain, are systematically introduced to study their impact on activity. This includes synthesizing analogs with different oxygenation patterns, ring fusions (e.g., 5β), modified side chain lengths, and the incorporation of different functional groups or even non-steroidal scaffolds to act as mimetics. mdpi.comlongdom.orgscielo.brscholaris.camdpi.com The synthesis of brassinosteroid analogs with nitrogen-containing side chains or modifications in the C ring further illustrates the diverse structural changes explored. longdom.orgmdpi.com

Analytical Methodologies in Secasterol Research

Detection and Quantification Techniques

Accurate detection and quantification are foundational to understanding the biological roles and metabolic pathways of secasterols. Given their low endogenous concentrations, high-sensitivity methods are required. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, are the cornerstones of quantitative secasterol analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of steroids, including secasterols. nih.gov However, due to the low volatility and thermal instability of these polyhydroxylated compounds, direct analysis is not feasible. researchgate.net A critical prerequisite for successful GC-MS analysis is a chemical derivatization step to convert the secasterols into more volatile and thermally stable analogues. researchgate.net

The most common derivatization procedure is silylation, which involves replacing the active hydrogens of hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netmdpi.com This is typically achieved by reacting the sample with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst. mdpi.comresearchgate.net The resulting TMS-ethers are significantly more volatile and less polar, allowing them to be separated on a GC column. researchgate.net

Once separated by the gas chromatograph, the derivatized molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The high energy of EI causes predictable fragmentation of the molecule. The resulting mass spectrum, a unique fingerprint of the compound, displays the molecular ion and characteristic fragment ions that are used for both identification and quantification. nih.govresearchgate.net Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target this compound.

| Parameter | Description | Common Reagents/Conditions |

|---|---|---|

| Derivatization | Increases volatility and thermal stability of secasterols. | Silylation (e.g., with MSTFA, BSTFA + TMCS). mdpi.comresearchgate.net |

| GC Column | Separates derivatized compounds based on boiling point and polarity. | Capillary columns with non-polar stationary phases (e.g., 5% diphenyl/95% dimethylpolysiloxane). researchgate.net |

| Ionization Mode | Generates ions for mass analysis. | Electron Ionization (EI) at 70 eV. |

| MS Detection Mode | Detects and quantifies specific ions. | Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a powerful alternative to GC-MS, circumventing the need for derivatization in many cases. cas.cz For secasterols and related brassinosteroids, HPLC coupled with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC/APCI-MS) is particularly advantageous for analyzing the native, underivatized compounds. cas.cz

APCI is a soft ionization technique that is highly effective for moderately polar and non-polar compounds that are thermally stable enough to be vaporized. chromsoc.jp In the APCI source, the HPLC eluent is sprayed into a heated chamber, causing the solvent and analyte molecules to vaporize. A high-voltage corona discharge needle ionizes the solvent molecules, which then transfer a proton to the analyte molecules in the gas phase. cas.cz This process typically forms protonated molecules, [M+H]⁺, which are indicative of the molecular weight.

This method avoids the potential for incomplete derivatization or degradation associated with GC-MS. The separation is typically performed using a reverse-phase HPLC column (e.g., C18), which separates compounds based on their hydrophobicity. cas.cznih.gov The sensitivity and selectivity of the technique make it suitable for identifying and quantifying secasterols directly from purified plant or animal extracts. cas.cznih.gov

| Parameter | Description | Typical Conditions |

|---|---|---|

| HPLC Column | Separates underivatized secasterols. | Reverse-phase C18 or similar. cas.cznih.gov |

| Mobile Phase | Elutes compounds from the column. | Gradient of acetonitrile (B52724) and water or methanol (B129727) and water. cas.cz |

| Ionization Technique | Generates ions from neutral molecules. | Atmospheric Pressure Chemical Ionization (APCI), often in positive ion mode. cas.cz |

| Primary Ion Detected | Provides molecular weight information. | Protonated molecule [M+H]⁺. |

For the highest level of accuracy and precision in quantification, especially within complex biological matrices, the isotope dilution method is employed. nih.gov This strategy relies on the use of a stable isotope-labeled (SIL) internal standard, which is an analogue of the target this compound where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). oup.com

The SIL internal standard, for example, a deuterated this compound ([D₃]-Secasterol), is added to the sample at the very beginning of the extraction procedure in a known quantity. frontiersin.org Because the labeled standard is chemically identical to the endogenous analyte, it exhibits the same behavior throughout the entire analytical process, including extraction, purification, derivatization (if any), and ionization. oup.comscispace.com It therefore perfectly compensates for any sample loss or variation in analytical response, such as matrix-induced ion suppression in the MS source. nih.gov

In the mass spectrometer, the SIL standard is easily distinguished from the native analyte by its higher mass. Quantification is achieved by measuring the ratio of the MS signal intensity of the native analyte to that of the known amount of the SIL internal standard. nih.gov This approach provides the most reliable quantitative data for secasterols in biological research. nih.gov

| Aspect | Description |

|---|---|

| Principle | Addition of a known amount of a stable isotope-labeled version of the analyte to a sample prior to analysis. |

| Common Isotopes | Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N). oup.com |

| Advantages | Corrects for sample loss, matrix effects, and variations in instrument response, providing high accuracy and precision. nih.govoup.comscispace.com |

| Detection | Mass spectrometry distinguishes between the native analyte and the heavier labeled internal standard based on their mass-to-charge ratio. |

| Quantification | Based on the ratio of the signal from the native analyte to the signal from the internal standard. |

Spectroscopic and Spectrometric Characterization Methods

The unambiguous identification and structural elucidation of novel secasterols rely on a combination of spectrometric and spectroscopic techniques. While mass spectrometry provides initial structural clues, nuclear magnetic resonance spectroscopy is indispensable for complete characterization.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable information about the structure of the molecule. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of a this compound by measuring its mass with very high accuracy. The fragmentation patterns can reveal the nature and position of functional groups and the structure of the side chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the de novo structural elucidation of organic molecules like secasterols. nih.gov One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.netdntb.gov.ua Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete assembly of the carbon skeleton and the assignment of all functional groups, ultimately leading to the definitive determination of the compound's constitution and relative stereochemistry. researchgate.net

| Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), structural information from fragmentation patterns. researchgate.netnih.gov |

| ¹H NMR | Number and type of hydrogen atoms, connectivity through spin-spin coupling. |

| ¹³C NMR | Number and type of carbon atoms in the molecular skeleton. |

| 2D NMR (COSY, HMBC, etc.) | Atom-to-atom connectivity, relative stereochemistry, complete structural elucidation. researchgate.net |

Chromatographic Purity and Isomeric Separation Techniques

Secasterols possess multiple stereocenters, meaning they can exist as various stereoisomers (e.g., enantiomers and diastereomers). clemson.edu Since different isomers can exhibit distinct biological activities, their separation is crucial for both chemical purity assessment and biological studies. rotachrom.com High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation of this compound isomers. thermofisher.com

The separation is based on the differential interaction of the isomers with the stationary phase of the HPLC column. The choice of stationary phase and mobile phase is critical for achieving resolution.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. Isomers are separated based on differences in the polarity of their functional groups. nih.gov

Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18, Phenyl-Hexyl) and a polar mobile phase. This is the most common mode used for steroid separation, resolving isomers based on subtle differences in their hydrophobicity. silicycle.com Specialized phases, like those with pentafluorophenyl (PFP) ligands, can offer alternative selectivity for aromatic or closely related isomers that are difficult to separate on standard C18 columns. silicycle.com

Chiral Chromatography: For the separation of enantiomers (non-superimposable mirror images), specialized chiral stationary phases (CSPs) are required. These phases, often based on derivatives of cellulose, amylose, or cyclodextrins, create a chiral environment that allows for differential interaction with the two enantiomers, enabling their separation. rotachrom.com

| Chromatography Mode | Stationary Phase Example | Separation Principle | Application |

|---|---|---|---|

| Normal-Phase HPLC | Silica, Cyano | Polarity | Separation of diastereomers with different polarities. nih.gov |

| Reverse-Phase HPLC | C18, Phenyl-Hexyl, PFP | Hydrophobicity / π-π interactions | General purity assessment and separation of most diastereomers. thermofisher.comsilicycle.com |

| Chiral HPLC | Cyclodextrin- or cellulose-based CSPs | Enantioselective interactions (e.g., inclusion complexes) | Separation of enantiomers. rotachrom.com |

Future Directions and Research Perspectives

Advanced Elucidation of Brassinosteroid Biosynthetic and Metabolic Networks involving Secasterol

The biosynthetic pathways leading to brassinosteroids are complex, involving multiple hydroxylation, reduction, and oxidation steps. nih.gov The final, critical transformation to the active this compound form, such as the conversion of castasterone (B119632) to brassinolide (B613842), involves a Baeyer-Villiger oxidation that creates the signature B-ring lactone. While the main pathways have been outlined, significant questions remain.

Future research will focus on mapping the intricate network of these pathways with greater precision. This includes identifying all participating enzymes and their corresponding genes, understanding the substrate specificity of these enzymes, and uncovering how these pathways are regulated and interconnected. nih.gov Investigating the metabolic fate of secasterols—how they are deactivated, catabolized, and conjugated—is another key area. Advanced analytical techniques are essential for identifying and quantifying the minute amounts of these compounds and their metabolites in plant tissues. A deeper understanding of this metabolic grid will be crucial for genetically engineering crops with optimized growth and stress resistance characteristics.

Development of Novel Synthetic Routes to this compound and its Functional Analogs

The low natural abundance of secasterols necessitates chemical synthesis to obtain sufficient quantities for research and agricultural application. mdpi.com While various synthetic routes have been established, there is a continuous drive to develop more efficient, stereoselective, and cost-effective methods. Future synthetic chemistry efforts will likely concentrate on novel catalytic methods and biocatalytic approaches to streamline the multi-step syntheses.

Furthermore, the synthesis of functional analogs is a vibrant area of research. By systematically modifying the this compound skeleton—altering the side chain, introducing different functional groups, or modifying the A-ring—chemists can probe the structure-activity relationships (SAR) that govern their biological function. nih.govnih.gov Creating a diverse library of this compound analogs is essential for identifying compounds with enhanced bioactivity, greater stability, or more targeted effects for specific agricultural applications. mdpi.comsemanticscholar.org

Exploration of this compound's Biological Roles in Diverse Organisms beyond Plants

While the role of secasterols as plant hormones is well-established, emerging evidence suggests their biological activities may extend to other kingdoms. Brassinosteroids have been shown to inhibit cell growth and affect cell cycle progression in mammalian cells, indicating potential for development as anticancer agents. researchgate.net Their structural similarity to animal steroid hormones suggests they might interact with animal cellular pathways. nih.gov

Future investigations will explore these preliminary findings in greater depth. Research will likely focus on identifying the molecular targets of secasterols in animal cells, elucidating their mechanisms of action, and evaluating their potential as therapeutic leads for various diseases. Studies on their effects in insects, fungi, and other microorganisms could also reveal novel biological functions and potential applications, for instance, in pest control or as antimicrobial agents.

Application of Chemoinformatics and Computational Chemistry to Steroid Research, including this compound

Chemoinformatics and computational chemistry are becoming indispensable tools in steroid research. springernature.comnih.gov These approaches allow for the analysis of large datasets of chemical structures and biological activities to identify key structural features required for function. chemrxiv.org For secasterols, computational methods like molecular docking can simulate the interaction between different analogs and the brassinosteroid receptor, BRI1, helping to predict their biological activity before they are synthesized. mdpi.com

Future applications will involve more sophisticated computational models. Machine learning algorithms can be trained on existing SAR data to design novel this compound analogs with desired properties. nih.gov Molecular dynamics simulations can provide insights into the conformational changes of the receptor upon binding, explaining how the this compound structure initiates the signaling cascade. These in silico approaches will significantly accelerate the design and discovery of new, potent this compound-based compounds for various applications. springernature.com

Integration of Multi-Omics Data for Comprehensive Understanding of Brassinosteroid Pathways

To fully comprehend how secasterols regulate plant growth and development, a systems-level understanding is required. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to this compound signaling. nih.govnih.gov For example, transcriptomic studies can identify all the genes whose expression is regulated by secasterols, while proteomic and phosphoproteomic analyses can reveal the downstream signaling cascade. bohrium.comresearchgate.net

The future of this research lies in building predictive models based on these integrated datasets. researchgate.net By combining multi-omics data from plants with altered this compound levels or signaling, researchers can construct comprehensive gene regulatory and protein interaction networks. nih.gov These networks will not only deepen our fundamental understanding of plant steroid hormone function but also help identify key regulatory nodes that can be targeted for crop improvement. bohrium.com

Design and Synthesis of Research Probes for Brassinosteroid Signaling Studies

Understanding the precise location and dynamics of this compound signaling within the cell requires specialized molecular tools. Research probes, such as fluorescently labeled this compound analogs, are critical for visualizing these processes. A fluorescently tagged analog of castasterone has been successfully used to visualize the interaction with its receptor, BRI1, and track its movement within living plant cells. nih.gov

The development of a wider range of such probes is a key future direction. This includes creating photoaffinity probes that can permanently bind to and identify interacting proteins, or probes with different fluorescent properties for multi-color imaging. core.ac.uk Designing probes based on the final active this compound structure (e.g., brassinolide) will be particularly valuable. These tools will enable researchers to answer fundamental questions about where and when this compound signaling occurs and how it is regulated spatially and temporally within the cell. researchgate.net

Investigating Enantiomerism and Stereochemistry-Bioactivity Relationships in this compound-related Compounds

The biological activity of steroids is highly dependent on their three-dimensional structure, or stereochemistry. Secasterols possess multiple chiral centers, meaning that many different stereoisomers can exist, but typically only one specific isomer is biologically active. The defined stereochemistry of the hydroxyl groups on the A-ring and the side chain is known to be critical for high-affinity binding to the BRI1 receptor and, consequently, for potent biological activity. nih.gov

Future research will continue to explore the stringent stereochemical requirements for this compound activity. The synthesis and biological evaluation of different stereoisomers, including enantiomers (non-superimposable mirror images), of novel this compound analogs will be crucial. This will provide a more detailed understanding of the receptor's binding pocket and the precise interactions required to trigger a biological response. Such knowledge is fundamental for the rational design of new, highly active synthetic analogs for agricultural use.

常见问题

Q. What experimental methodologies are recommended for isolating and purifying Secasterol from natural sources?

To isolate this compound, start with solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography using silica gel with gradient elution (e.g., hexane:ethyl acetate). Confirm purity via HPLC coupled with UV/Vis or mass spectrometry (MS). For plant-based sources, consider matrix-specific interferences; pre-purification steps like liquid-liquid partitioning may reduce contaminants . Characterization should include H-NMR, C-NMR, and high-resolution MS to verify structural integrity .

Q. How can researchers validate the identity of synthesized this compound derivatives?

Employ a combination of spectroscopic and chromatographic techniques:

- NMR : Compare chemical shifts with literature data for functional group confirmation.

- LC-MS/MS : Use fragmentation patterns to distinguish isomers or derivatives.

- X-ray crystallography : Resolve ambiguous structures, especially for novel analogs. Cross-reference data with open-access databases like PubChem or Reaxys, ensuring alignment with peer-reviewed studies .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize assays aligned with hypothesized mechanisms:

- Antioxidant activity : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Use fluorometric or colorimetric kits (e.g., COX-2 or α-glucosidase).

- Cytotoxicity : MTT assay on relevant cell lines (e.g., cancer or normal cells). Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s reported biological activities across studies?

Conduct a meta-analysis of existing data to identify variables influencing outcomes:

- Source variability : Compare this compound isolated from different species or tissues.

- Experimental conditions : Assess differences in cell culture media, exposure times, or solvent carriers (e.g., DMSO vs. ethanol).

- Dosage ranges : Replicate studies using harmonized concentrations (e.g., 1–100 µM). Statistical tools like ANOVA or multivariate regression can isolate confounding factors .

Q. What strategies improve the stability of this compound in long-term pharmacological studies?

Stability challenges arise from oxidation or photodegradation. Mitigate via:

- Storage : Use amber vials at −80°C under nitrogen atmosphere.

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and protection.

- Analytical monitoring : Regularly assess degradation via UPLC-PDA at λmax ~240 nm. Include degradation kinetics (Arrhenius plots) to predict shelf-life .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Apply in silico tools to:

- Docking simulations : Predict binding affinities to target proteins (e.g., using AutoDock Vina).

- QSAR modeling : Correlate molecular descriptors (logP, polar surface area) with bioactivity data.

- Molecular dynamics : Simulate conformational changes under physiological conditions (e.g., GROMACS). Validate predictions with synthetic analogs and in vitro testing .

Q. What are the ethical considerations when designing animal studies to evaluate this compound’s toxicity?

Follow institutional guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample sizes:

- Dose justification : Base on prior in vitro LD50 and therapeutic indices.

- 3Rs principle : Replace animal models with organ-on-chip systems where feasible; reduce animal numbers via factorial experimental designs.

- Data transparency : Publish negative results to avoid publication bias .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze dose-response data for this compound’s effects?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply the Hill equation for sigmoidal curves and report 95% confidence intervals. For non-monotonic responses, consider biphasic models or threshold analyses .

Q. What protocols ensure reproducibility in this compound’s chromatographic analysis?

Standardize:

- Column specifications : C18 columns (4.6 × 250 mm, 5 µm) with guard columns.

- Mobile phase : Acetonitrile:water (70:30, v/v) at 1 mL/min flow rate.

- Calibration : Use internal standards (e.g., cholesterol analogs) to correct for retention time shifts. Document system suitability tests (e.g., plate count, tailing factor) in supplementary materials .

Q. How can omics approaches (e.g., metabolomics, proteomics) elucidate this compound’s mode of action?

Integrate multi-omics workflows:

- Untargeted metabolomics : LC-HRMS to identify this compound-induced metabolite changes.

- Pathway analysis : Use KEGG or Reactome to map affected pathways (e.g., steroid biosynthesis).

- Network pharmacology : Construct interaction networks using STRING or Cytoscape.

Correlate findings with phenotypic assays to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。